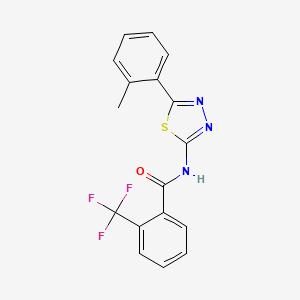

N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains several functional groups, including an amide group, a thiadiazole ring, and a trifluoromethyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with carboxylic acids or its derivatives . The reaction of tert-butyl amines with benzoic acid or its derivatives was developed using 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) as condensing agents .

Molecular Structure Analysis

The molecular structure of similar compounds often involves various functional groups and rings. For example, in the molecular structure of the title compound, C13H9Cl2NO, the amide N—C=O plane makes dihedral angles of 31.53 (8) and 36.23 (8)°, respectively, with the 4-chloro- and 2-chlorophenyl .

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various functional groups and rings. For example, the reaction of an aromatic aldehyde with tert-butyl amine to prepare N-tert-butyl benzamide at 100 °C .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve various functional groups and rings. For example, N-tert-butyl amides are synthesized by the con-densation of carboxylic acids with tert-butyl amines .

Scientific Research Applications

Microwave Promoted Synthesis

One approach to synthesizing related thiadiazole compounds involves microwave-assisted techniques, offering cleaner, more efficient, and faster synthesis compared to traditional methods. This method has been utilized for generating N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, indicating potential application for N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide in similar contexts (Saeed, 2009).

Anticancer Evaluation and Docking Study

Research on thiadiazole and benzamide derivatives has demonstrated promising anticancer activities. A study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed significant in vitro anticancer activity against several human cancer cell lines. These findings suggest that similar compounds, including N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, could be explored for anticancer applications (Tiwari et al., 2017).

Fluorescence Characteristics

The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been studied, revealing significant potential for applications in fluorescent materials. These derivatives exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, suggesting that N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide could be similarly useful in developing new fluorescent materials (Zhang et al., 2017).

Electrochemical Synthesis

A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through C–H thiolation indicates the broader applicability of electrochemical techniques in synthesizing thiadiazole derivatives. This process, which involves the generation of thioamidyl radicals leading to key C–S bond formation, might be applicable to the synthesis and functionalization of N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide (Qian et al., 2017).

Safety And Hazards

The safety and hazards of similar compounds often involve various functional groups and rings. For example, N-tert-butyl amides may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and are harmful if swallowed, in contact with skin or if inhaled .

Future Directions

properties

IUPAC Name |

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c1-10-6-2-3-7-11(10)15-22-23-16(25-15)21-14(24)12-8-4-5-9-13(12)17(18,19)20/h2-9H,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJORDATAPKHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2586580.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2586583.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone](/img/structure/B2586586.png)

![[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2586593.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2586594.png)